N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide typically involves a multi-step processThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets. One of the primary targets is the DNA gyrase complex, an essential bacterial enzyme involved in DNA replication. The compound binds to an allosteric site on the GyrA subunit of the enzyme, inhibiting its activity and preventing bacterial replication . This mode of action is distinct from other gyrase inhibitors, making it a valuable tool in combating antibiotic-resistant bacteria .
Comparison with Similar Compounds
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide can be compared with other isoquinoline sulfonamides and sulfonamide-based compounds. Similar compounds include:
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
What sets this compound apart is its unique structure and its ability to target the DNA gyrase complex in a novel way, providing a new avenue for the development of antibacterial agents .
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-13(2)14-6-8-16(9-7-14)20-23(21,22)18-5-3-4-15-12-19-11-10-17(15)18/h3-13,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFRSYCQDQPNLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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